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molecular formula C13H14O4S B159756 Orazipone CAS No. 137109-78-5

Orazipone

Cat. No. B159756
M. Wt: 266.31 g/mol
InChI Key: CAWYWWPWSAMGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292771

Procedure details

The procedure described in Example 1 was repeated by using 1.1 g of 4-methylsulfonylbenzaldehyde and 1.5 g of 2,4-pentanedione. The product was crystallized from ether, mp 139°-140° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH3:13][C:14](=[O:19])[CH2:15][C:16](=[O:18])[CH3:17]>>[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[C:15]([C:14](=[O:19])[CH3:13])[C:16](=[O:18])[CH3:17])=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(CC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was crystallized from ether, mp 139°-140° C.

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C=C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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